molecular formula C17H19FN6O2S B2865920 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide CAS No. 2034276-17-8

4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide

カタログ番号: B2865920
CAS番号: 2034276-17-8
分子量: 390.44
InChIキー: UHYQAPWCVGBRSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery research . The structure incorporates a benzenesulfonamide group linked to a triazolopyridazine core, a scaffold observed in compounds investigated for various biological activities. For instance, structurally related molecules featuring the [1,2,4]triazolo[4,3-b]pyridazine core have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases . Other analogs have been studied for their interactions with bacterial cell division proteins . The specific presence of a pyrrolidin-1-yl moiety at the 6-position of the pyridazine ring and a 4-fluoro-2-methylbenzenesulfonamide group at the 3-position suggests potential for target engagement and optimized physicochemical properties. This compound is supplied as a high-purity material to support early-stage research and screening efforts in academic and industrial laboratories. It is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

特性

IUPAC Name

4-fluoro-2-methyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6O2S/c1-12-10-13(18)4-5-14(12)27(25,26)19-11-17-21-20-15-6-7-16(22-24(15)17)23-8-2-3-9-23/h4-7,10,19H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYQAPWCVGBRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide is characterized by a sulfonamide group, a triazole ring, and a pyrrolidine moiety. Its molecular formula is C17H19FN6O2SC_{17}H_{19}FN_6O_2S with a molecular weight of approximately 390.4 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₉FN₆O₂S
Molecular Weight390.4 g/mol
CAS Number2034276-17-8

This compound's biological activity primarily arises from its ability to inhibit specific enzymes and receptors involved in various physiological processes. Notably, it has been studied for its potential as a COX-II inhibitor, which plays a crucial role in inflammation and pain pathways.

Inhibition of COX Enzymes

Research indicates that compounds with similar structures exhibit varying degrees of selectivity for COX-I and COX-II enzymes. For instance, certain derivatives have shown IC50 values ranging from 0.52 to 22.25 μM against COX-II, indicating moderate to strong inhibitory activity. This suggests that 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide may possess comparable inhibitory effects on COX-II .

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of similar sulfonamide derivatives. For example, compounds exhibiting COX-II inhibition have shown significant reductions in inflammatory markers in animal models . This highlights the therapeutic promise of this compound in treating inflammatory diseases.

Anticancer Activity

The structural components of 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide suggest potential anticancer properties. Compounds with triazole rings have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects on cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • COX-II Selectivity : A study highlighted that certain derivatives showed enhanced selectivity towards COX-II with IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .
  • Cytotoxicity in Cancer Models : Research indicated that triazole-containing compounds displayed promising cytotoxicity against breast cancer cells (MCF7), with mechanisms involving cell cycle arrest and apoptosis induction .
  • Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest that compounds similar to 4-fluoro-2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzenesulfonamide exhibit favorable absorption and distribution characteristics conducive to therapeutic use .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The triazolo-pyridazine core distinguishes this compound from analogs with pyrazolo-pyrimidine or imidazo-pyrimidine scaffolds. For example:

  • Example 53 () : Features a pyrazolo[3,4-d]pyrimidin core with a fluorinated chromen-4-one substituent. This structure is associated with kinase inhibition (e.g., mTOR or PI3K) but may exhibit reduced blood-brain barrier penetration compared to triazolo-pyridazine systems due to higher molecular weight .
  • 923113-15-9 () : Contains an imidazo[1,2-a]pyrimidine core linked to a 3-fluorobenzamide group. The absence of a sulfonamide moiety limits its similarity to the target compound but highlights the role of fluorination in enhancing binding affinity .

Substituent Analysis

Table 1: Key Substituents and Their Impacts
Compound Core Structure Sulfonamide Group Fluorine Position Additional Substituents
Target Compound Triazolo-pyridazine Yes (4-fluoro-2-methyl) 4-position 6-(Pyrrolidin-1-yl)
Example 53 () Pyrazolo-pyrimidine No 5-fluoro (chromen) 3-fluorophenyl, isopropylamide
923113-41-1 () Pyrimidine Yes (2-fluoro) 2-position Ethylamino, methyl
  • Sulfonamide vs.
  • Fluorine Placement: Fluorine at the 4-position (target compound) vs.

Physicochemical Properties

Table 2: Comparative Physical Data
Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound ~450 (estimated) Not reported 2.8
Example 53 () 589.1 175–178 4.1
923113-41-1 () ~420 (estimated) Not reported 3.2
  • The target compound’s lower predicted LogP (2.8) compared to Example 53 (4.1) suggests improved aqueous solubility, likely due to the pyrrolidin-1-yl group .

Research Implications and Gaps

  • Pharmacological Data : While Example 53 () reports a mass of 589.1 (M+1) and melting point, similar data for the target compound is absent in available sources. Further studies are needed to correlate its structure with activity.
  • Target Selectivity : The triazolo-pyridazine core may offer advantages over pyrazolo-pyrimidine systems in avoiding off-target effects, but this remains hypothetical without direct experimental validation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。